molecular formula C12H13NO4 B1489983 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1707563-15-2

4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1489983
CAS No.: 1707563-15-2
M. Wt: 235.24 g/mol
InChI Key: LJTSIDLMBBOAQT-UHFFFAOYSA-N
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Description

4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring and a furo[3,2-b]pyrrole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydrofuran ring followed by the formation of the furo[3,2-b]pyrrole core. Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives of the original compound.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may serve as a precursor for the development of new drugs.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 4-(Tetrahydrofuran-2-yl)benzoic acid

  • 4-(Tetrahydrofuran-2-yl)butan-1-ol

  • 4-(Tetrahydrofuran-2-yl)oxy)butan-1-ol

Uniqueness: 4-((Tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique structural features, which include both a tetrahydrofuran ring and a furo[3,2-b]pyrrole moiety. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTSIDLMBBOAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Reactant of Route 6
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4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

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